molecular formula C9H12ClF2N B591933 (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride CAS No. 1391431-90-5

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Cat. No.: B591933
CAS No.: 1391431-90-5
M. Wt: 207.649
InChI Key: RXYPROYXZWFRHT-FVGYRXGTSA-N
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Description

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H12ClF2N and its molecular weight is 207.649. The purity is usually 95%.
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Scientific Research Applications

Conformational Analysis in Different Environments

Research on 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, which are structurally similar to (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride, has been reported. These derivatives were characterized using X-ray diffraction analysis, and their crystal structures and conformational behaviors were studied in various environments (Nitek et al., 2020).

Ligand Synthesis for Metal Ions

The synthesis of N3O3 amine phenols, which are reduction products of Schiff bases involving similar structural motifs as this compound, has been explored. These compounds have been characterized for potential applications with Group 13 metal ions, showcasing their utility in coordination chemistry (Liu et al., 1993).

Application in Asymmetric Hydrophosphination

A study on a chiral palladacycle, synthesized using a related compound, demonstrated its application in asymmetric hydrophosphination reactions. This highlights the potential of similar compounds in catalyzing stereoselective synthetic processes (Yap et al., 2014).

Polymorphism in Pharmaceutical Compounds

Research into polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a structurally related compound, highlights the importance of understanding polymorphism in pharmaceutical development. This is crucial for analytical and physical characterization of drug substances (Vogt et al., 2013).

Synthesis of Antidepressant Agents

A series of compounds structurally similar to this compound were synthesized and evaluated as potential antidepressant agents. This research demonstrates the therapeutic potential of such compounds in treating depression (Clark et al., 1979).

Properties

IUPAC Name

(1S)-1-(2,5-difluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-2-9(12)7-5-6(10)3-4-8(7)11;/h3-5,9H,2,12H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYPROYXZWFRHT-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=C(C=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704235
Record name (1S)-1-(2,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217437-41-6
Record name (1S)-1-(2,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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